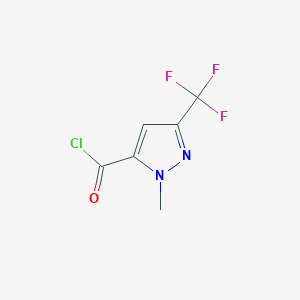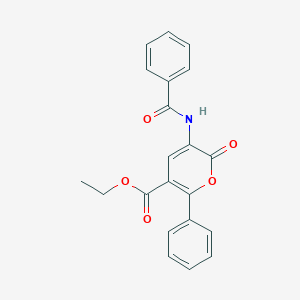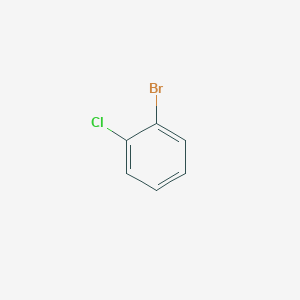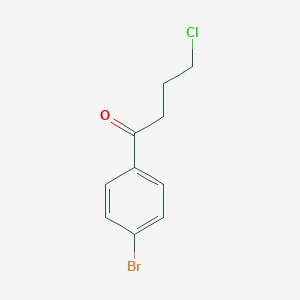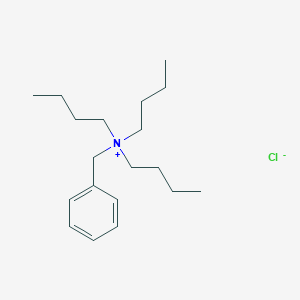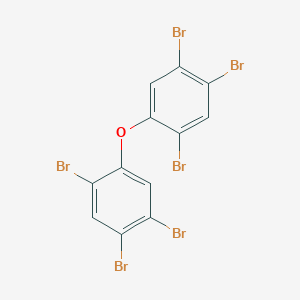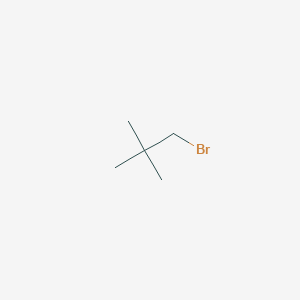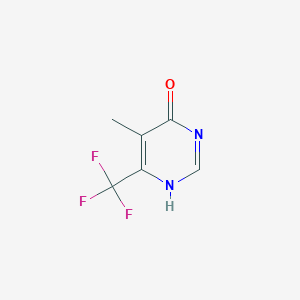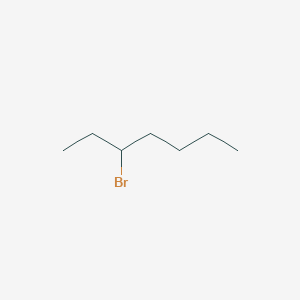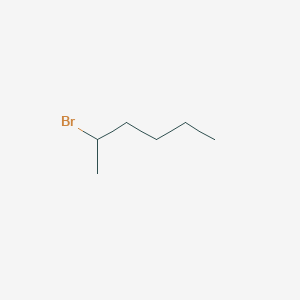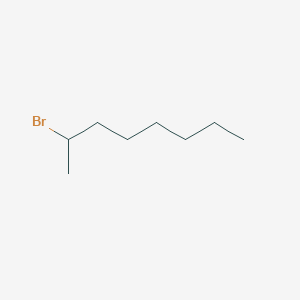
2-Bromooctane
Overview
Description
2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a colorless to light yellow liquid that is commonly used in organic synthesis. The compound is a secondary alkyl halide, which means it has a bromine atom attached to the second carbon of an octane chain. This positioning makes it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
2-Bromooctane, also known as sec-Octyl Bromide or 1-Methylheptyl bromide , is a type of alkyl halide. Alkyl halides are a broad class of organic compounds containing halogens. They are known to react with a variety of nucleophiles, which are species that donate an electron pair to form a chemical bond. In the case of this compound, the primary targets are likely to be nucleophilic entities within the system where it is introduced.
Mode of Action
The mode of action of this compound primarily involves nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion, attacks the carbon atom attached to the bromine atom in the this compound molecule. This leads to the expulsion of the bromine atom as a bromide ion and the formation of a new compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific system and the nucleophiles present. For instance, in the presence of alcoholic sodium hydroxide, this compound can undergo a reaction to form 2-octanol .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific system and the nucleophiles present. The resulting compounds from its reactions with nucleophiles could potentially influence various cellular processes. For instance, the formation of 2-octanol could potentially influence membrane fluidity if it incorporates into lipid bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromooctane can be synthesized through the bromination of octane. One common method involves the free radical bromination of octane using bromine (Br2) in the presence of ultraviolet light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds as follows: [ \text{C8H18} + \text{Br2} \rightarrow \text{C8H17Br} + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of octane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the desired product.
Types of Reactions:
-
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. For example, when reacted with sodium hydroxide (NaOH), it forms octanol: [ \text{C8H17Br} + \text{NaOH} \rightarrow \text{C8H17OH} + \text{NaBr} ]
-
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, when heated with a strong base like potassium hydroxide (KOH) in ethanol, it forms octene: [ \text{C8H17Br} + \text{KOH} \rightarrow \text{C8H16} + \text{KBr} + \text{H2O} ]
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and moderate heating.
Elimination: Potassium hydroxide (KOH), ethanol as a solvent, and reflux conditions.
Major Products:
Nucleophilic Substitution: Octanol (C8H17OH)
Elimination: Octene (C8H16)
Scientific Research Applications
2-Bromooctane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is employed in the synthesis of medicinal compounds and in drug discovery research.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromooctane can be compared with other similar compounds such as:
1-Bromooctane: A primary alkyl halide with the bromine atom attached to the first carbon of the octane chain. It is less reactive in nucleophilic substitution reactions compared to this compound.
2-Chlorooctane: A secondary alkyl halide with a chlorine atom instead of bromine. It is less reactive due to the stronger carbon-chlorine bond.
2-Iodooctane: A secondary alkyl halide with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
Properties
IUPAC Name |
2-bromooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHYGJLHCGQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880631 | |
| Record name | octane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-35-7 | |
| Record name | 2-Bromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Octyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | octane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-OCTYL BROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K51199TJ7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Bromooctane has the molecular formula C8H17Br and a molecular weight of 193.17 g/mol.
A: this compound has been used as a starting material in the Wurtz reaction, a coupling reaction that forms a new carbon-carbon bond. By analyzing the stereochemistry of the product alkanes, researchers gain insight into the mechanism of this reaction. []
A: Yes, research has demonstrated the electroassisted reductive coupling of this compound with Methyl Vinyl Ketone using a Cobalt-Salen-Iron complex as a catalyst. Electrochemical methods were also used to analyze the reactivity and mechanism of this transformation. []
A: Studies comparing this compound with 2-Iodooctane in glutathione S-transferase-catalyzed conjugations provide insights into the influence of the halogen leaving group on reaction rates and stereochemical outcomes. []
A: Research suggests that nucleophilic substitution reactions at the secondary carbon of this compound proceed primarily via the SN2 mechanism, even in solvolysis reactions. This conclusion challenges the traditional view that SN1 processes might be operative for secondary alkyl halides. []
A: Researchers have utilized a range of techniques, including gas chromatography, to analyze the product mixtures arising from reactions involving this compound. This enables the determination of product ratios, which is crucial for understanding reaction mechanisms and selectivity. []
A: Yes, this compound serves as a model substrate in dehydrohalogenation reactions using phase-transfer catalysts. Studies have explored the influence of different phase-transfer catalysts, solvents, and base concentrations on reaction rates and the formation of third-phase systems. [, , , ]
A: Computational studies have been conducted to investigate the interactions of this compound with catalysts and to understand the underlying reasons for the effectiveness of certain ligands, such as PMDTA, in promoting its reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


